Doryx MPC vs. Standard Doryx: 20% Higher Doxycycline Content to Compensate for Fed-State Bioavailability Reduction
Doryx MPC delayed-release tablets were specifically formulated with a 20% higher doxycycline hyclate content (120 mg) compared to standard Doryx delayed-release tablets (100 mg) to address the observed reduction in relative bioavailability (RELF) that occurs under fed conditions [1]. A population pharmacokinetic model developed using pooled data from eight Phase 1 clinical trials found that the fed status decreases relative bioavailability (F) by 10.5% for doxycycline delayed-release formulations [2]. The model was specifically used to assess the power of bioequivalence between Doryx delayed-release tablets and Doryx MPC [3].
| Evidence Dimension | Doxycycline content per tablet (hyclate salt basis) designed to compensate for fed-state bioavailability reduction |
|---|---|
| Target Compound Data | 120 mg doxycycline (equivalent to 138.8 mg doxycycline hyclate) in Doryx MPC |
| Comparator Or Baseline | 100 mg doxycycline in standard Doryx delayed-release tablet |
| Quantified Difference | 20% higher doxycycline content in Doryx MPC relative to standard Doryx; fed status decreases F by 10.5% |
| Conditions | Pooled data from eight Phase 1 clinical trials with single and multiple doses under fed and fasted conditions; population pharmacokinetic model developed using NONMEM version 7.3 |
Why This Matters
Procurement decisions must account for the non-interchangeable milligram dosing between Doryx MPC and standard Doryx, as 120 mg Doryx MPC is bioequivalent to 100 mg standard Doryx, not 120 mg standard Doryx.
- [1] Hopkins AM, Wojciechowski J, Abuhelwa AY, Mudge S, Upton RN, Foster DJR. Population Pharmacokinetic Model of Doxycycline Plasma Concentrations Using Pooled Study Data. Antimicrob Agents Chemother. 2017;61(3):e02401-16. doi:10.1128/AAC.02401-16 View Source
- [2] Hopkins AM, et al. Population Pharmacokinetic Model of Doxycycline Plasma Concentrations Using Pooled Study Data. Antimicrob Agents Chemother. 2017;61(3):e02401-16. (Fed status effect on F: -10.5%) View Source
- [3] PAGANZ. Population Pharmacokinetic Model of Doxycycline Plasma Concentrations – Pooled Study Data. 2017. (Bioequivalence assessment between Doryx DR and Doryx MPC) View Source
